(4-Methoxyphenyl)(4-methylpiperidin-1-yl)methanethione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-METHOXYBENZENECARBOTHIOYL)-4-METHYLPIPERIDINE is an organic compound that belongs to the class of piperidines. This compound is characterized by the presence of a piperidine ring substituted with a 4-methoxybenzenecarbothioyl group and a methyl group. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of 1-(4-METHOXYBENZENECARBOTHIOYL)-4-METHYLPIPERIDINE typically involves the reaction of 4-methoxybenzenecarbothioyl chloride with 4-methylpiperidine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent production quality .
Analyse Chemischer Reaktionen
1-(4-METHOXYBENZENECARBOTHIOYL)-4-METHYLPIPERIDINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions .
Wissenschaftliche Forschungsanwendungen
1-(4-METHOXYBENZENECARBOTHIOYL)-4-METHYLPIPERIDINE is utilized in various scientific research fields:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Wirkmechanismus
The mechanism of action of 1-(4-METHOXYBENZENECARBOTHIOYL)-4-METHYLPIPERIDINE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Vergleich Mit ähnlichen Verbindungen
1-(4-METHOXYBENZENECARBOTHIOYL)-4-METHYLPIPERIDINE can be compared with other similar compounds such as:
1-(4-METHOXYBENZENECARBOTHIOYL)-4-ETHYLPIPERIDINE: Similar structure but with an ethyl group instead of a methyl group.
1-(4-METHOXYBENZENECARBOTHIOYL)-4-PROPYLPIPERIDINE: Contains a propyl group, leading to different chemical and biological properties.
1-(4-METHOXYBENZENECARBOTHIOYL)-4-BUTYLPIPERIDINE: Features a butyl group, which may affect its reactivity and applications.
The uniqueness of 1-(4-METHOXYBENZENECARBOTHIOYL)-4-METHYLPIPERIDINE lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Eigenschaften
Molekularformel |
C14H19NOS |
---|---|
Molekulargewicht |
249.37 g/mol |
IUPAC-Name |
(4-methoxyphenyl)-(4-methylpiperidin-1-yl)methanethione |
InChI |
InChI=1S/C14H19NOS/c1-11-7-9-15(10-8-11)14(17)12-3-5-13(16-2)6-4-12/h3-6,11H,7-10H2,1-2H3 |
InChI-Schlüssel |
GAMRYURDUZSLEV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCN(CC1)C(=S)C2=CC=C(C=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.